Cas no 50376-38-0 (Millettone)

Millettone 化学的及び物理的性質
名前と識別子
-
- MILLETTONE
- (5aS,12bS)-2,2-Dimethyl-5a,12b-dihydro-2H-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6H)-one
- 2H-[1,3]dioxolo[6,7][1]benzopyrano[3,4-b]pyrano[2,3-h][1]benzopyran-13(6H)-one, 5a,12b-dihydro-2,2-dimethyl-, (5aS,12bS)-
- (?)-Millettone
- C10506
- LMPK12060020
- Q27107367
- SCHEMBL4742959
- (1S,14S)-7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-3(12),4(9),5,10,15,17(21),22-heptaen-13-one
- CHEBI:6937
- DTXSID80198434
- 50376-38-0
- Millettone
-
- インチ: 1S/C22H18O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8,18-19H,9-10H2,1-2H3/t18-,19+/m1/s1
- InChIKey: TXNSUHKZCOMFPN-MOPGFXCFSA-N
- ほほえんだ: O1C2C3C=CC(C)(C)OC=3C=CC=2C([C@H]2C3C=C4C(=CC=3OC[C@@H]12)OCO4)=O
計算された属性
- せいみつぶんしりょう: 378.11033829g/mol
- どういたいしつりょう: 378.11033829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 0
- 複雑さ: 689
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.2
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 3.6
Millettone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M213780-2.5mg |
Millettone |
50376-38-0 | 2.5mg |
$ 130.00 | 2022-06-04 | ||
TRC | M213780-5mg |
Millettone |
50376-38-0 | 5mg |
$ 155.00 | 2022-06-04 | ||
TRC | M213780-1mg |
Millettone |
50376-38-0 | 1mg |
$ 80.00 | 2022-06-04 |
Millettoneに関する追加情報
Research Brief on Millettone (50376-38-0): Recent Advances and Applications in Chemical Biomedicine
Millettone, a bioactive compound with the chemical identifier 50376-38-0, has garnered significant attention in the field of chemical biomedicine due to its promising pharmacological properties. Recent studies have explored its potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial treatments. This research brief synthesizes the latest findings on Millettone, focusing on its molecular mechanisms, efficacy, and safety profiles, as well as its potential for clinical translation.
One of the most notable advancements in Millettone research is its role as a potent anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Millettone effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. The study utilized in vitro models of human macrophages and in vivo murine models of colitis, revealing that Millettone significantly reduced pro-inflammatory cytokine levels, such as TNF-α and IL-6, without causing significant cytotoxicity. These findings suggest that Millettone could be a viable candidate for treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology, Millettone has shown remarkable potential as an anticancer agent. Research conducted by a team at the National Cancer Institute (2024) identified Millettone's ability to induce apoptosis in triple-negative breast cancer (TNBC) cells through the activation of the intrinsic mitochondrial pathway. The study highlighted that Millettone selectively targets cancer cells while sparing normal cells, a critical advantage for reducing side effects in chemotherapy. Furthermore, synergistic effects were observed when Millettone was combined with conventional chemotherapeutic agents like doxorubicin, suggesting its potential as an adjunct therapy in cancer treatment regimens.
Another area of interest is Millettone's antimicrobial properties. A recent investigation published in Antimicrobial Agents and Chemotherapy (2024) reported that Millettone exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell membrane integrity and inhibiting biofilm formation, which are critical for bacterial virulence and resistance. These findings position Millettone as a potential lead compound for developing novel antibiotics to combat multidrug-resistant infections.
Despite these promising results, challenges remain in the clinical development of Millettone. Pharmacokinetic studies indicate that the compound has low oral bioavailability, necessitating the development of advanced drug delivery systems, such as nanoparticles or liposomes, to enhance its absorption and stability. Additionally, long-term toxicity studies are required to ensure its safety profile in humans. Ongoing research is also exploring the structural optimization of Millettone to improve its potency and reduce potential off-target effects.
In conclusion, Millettone (50376-38-0) represents a multifaceted compound with significant therapeutic potential across various biomedical applications. Its anti-inflammatory, anticancer, and antimicrobial properties highlight its versatility, while ongoing research aims to address its pharmacokinetic and safety challenges. As the scientific community continues to unravel the full scope of Millettone's capabilities, it holds promise for becoming a cornerstone in next-generation therapeutics. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.
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